2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde
Overview
Description
2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde is an organic compound with the molecular formula C13H8F3NO and a molecular weight of 251.206 g/mol . It belongs to the class of aldehydes and is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinaldehyde moiety . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-(Trifluoromethyl)phenyl)isonicotinic acid.
Reduction: 2-(4-(Trifluoromethyl)phenyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators . Additionally, its interaction with cellular receptors and proteins can trigger signaling pathways that result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Shares the trifluoromethyl group but lacks the isonicotinaldehyde moiety.
Isonicotinaldehyde: Contains the isonicotinaldehyde moiety but lacks the trifluoromethyl group.
2-(4-(Trifluoromethyl)phenyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde is unique due to the presence of both the trifluoromethyl group and the isonicotinaldehyde moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-10(2-4-11)12-7-9(8-18)5-6-17-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMXJAOKTZHSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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